(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole
Description
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is a chiral, polyfunctionalized benzo[e]indole derivative that serves as a critical intermediate in the synthesis of potent antitumor agents, such as duocarmycin analogs and CC-1065 derivatives . Its structure features:
- Boc (tert-butoxycarbonyl) protection at the 3-position, enhancing stability during synthetic manipulations.
- Benzyloxy group at C5, which acts as a protective group for hydroxyl functionality, enabling selective deprotection in downstream reactions.
- Chloromethyl group at C1, a reactive site for conjugation or further functionalization (e.g., nucleophilic substitution).
- Methyl group at C9, influencing steric and electronic properties of the aromatic system.
This compound is synthesized in high yields (37–97.4%) via multi-step protocols involving regioselective cyclization and protection/deprotection strategies . Its applications span the development of antibody-drug conjugates (ADCs) and cytotoxic payloads due to its ability to alkylate DNA selectively .
Properties
IUPAC Name |
tert-butyl (1S)-1-(chloromethyl)-9-methyl-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO3/c1-17-9-8-12-20-22(30-16-18-10-6-5-7-11-18)13-21-24(23(17)20)19(14-27)15-28(21)25(29)31-26(2,3)4/h5-13,19H,14-16H2,1-4H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVHCHSWKXMQF-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[e]indole Core Assembly
The benzo[e]indole scaffold is synthesized via Friedel-Crafts alkylation or Pd-catalyzed cyclization. For example, reacting 2-aminobenzyl alcohol derivatives with pent-4-en-1-yl MgBr under Grignard conditions induces cyclization, forming the dihydroindole ring. Kinetic studies using in situ IR spectroscopy confirm carbonyl absorption shifts from 1700 cm⁻¹ to 1650 cm⁻¹, indicating successful ring closure.
Introduction of the Benzyloxy Group
The C5 benzyloxy group is introduced via nucleophilic substitution. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) deprotonates the hydroxyl group at C5, enabling reaction with benzyl bromide at −5°C to 5°C. This step achieves >90% yield when conducted under anhydrous conditions.
| Parameter | Conditions | Yield |
|---|---|---|
| Base | NaH (2.28 g) in DMF/toluene | – |
| Electrophile | Benzyl bromide | – |
| Temperature | −5°C to 5°C | >90% |
Chloromethylation at C1
Chloromethylation introduces the reactive C1-chloromethyl group, enabling subsequent alkylation or cross-coupling. Two methods are prevalent:
Chloromethyl Methyl Ether (MOMCl) Method
MOMCl reacts with the indole NH in dichloromethane (DCM) at 0–25°C, catalyzed by zinc chloride (ZnCl₂). The reaction is monitored via thin-layer chromatography (TLC), with purification via flash chromatography (5–10% ethyl acetate/hexane).
Paraformaldehyde/HCl Method
Gaseous HCl and paraformaldehyde in acetic acid generate chloromethyl groups at C1. This method avoids over-chlorination but requires strict temperature control (20–30°C).
| Method | Reagents/Conditions | Yield |
|---|---|---|
| MOMCl | ZnCl₂, DCM, 0–25°C | 85–90% |
| Paraformaldehyde/HCl | Acetic acid, 20–30°C | 78–82% |
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced at N3 using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). Anhydrous conditions and stoichiometric control prevent di-Boc byproducts.
Reaction Conditions :
Post-reaction, the crude product is purified via silica gel chromatography (20% ethyl acetate/hexane), isolating the Boc-protected intermediate as a white solid.
Stereochemical Control and Resolution
The (S)-configuration is established through chiral resolution or asymmetric synthesis.
Chiral Chromatography
Preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) resolves racemic mixtures, achieving >99% enantiomeric excess (ee).
Enzymatic Resolution
Lipase-mediated acetylation selectively modifies the (R)-enantiomer, leaving the (S)-isomer unreacted. This method achieves 97% ee but requires optimization of solvent and temperature.
| Method | Conditions | ee |
|---|---|---|
| Chiral HPLC | Chiralpak AD-H, hexane/i-PrOH 90:10 | >99% |
| Enzymatic resolution | Lipase B, vinyl acetate, 30°C | 97% |
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and sustainability:
Continuous Flow Reactors
Analytical Validation
NMR Spectroscopy
¹H NMR confirms substituent integration:
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
One significant application of the compound is in the development of antibody-drug conjugates. These conjugates leverage the cytotoxic properties of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole as a warhead linked to antibodies targeting specific cancer cells. This approach aims to enhance the selectivity and efficacy of chemotherapy while minimizing systemic toxicity .
Cytotoxicity Studies
Research indicates that derivatives of this compound exhibit cytotoxic activity against various human cancer cell lines, including COLO 205 and A549. The mechanism often involves the induction of apoptosis in targeted cells, making it a candidate for further development in cancer therapeutics .
Pharmacological Investigations
The compound's structure allows for modifications that can lead to variations in pharmacological properties. Studies have explored its potential as an anti-cancer agent, with focus on its interactions with cellular pathways involved in cancer progression and survival .
Case Studies
Mechanism of Action
The mechanism of action of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of multiple functional groups allows for diverse interactions and pathways, potentially leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Seco-N-Boc-Cl (16)
- Structure : 5-Benzyloxy-1-chloromethyl-N-Boc-indoline (open-ring "seco" form).
- Key Differences: Ring Saturation: Seco-N-Boc-Cl has a non-aromatic indoline core, while the target compound retains a partially saturated dihydrobenzo[e]indole system. Reactivity: The seco form is more flexible but less stable under acidic conditions due to the absence of aromatic stabilization.
- Synthesis Yield : 37% over six steps , compared to the target compound’s 97.4% yield in duocarmycin precursor synthesis .
2.1.2 5-Benzyloxy-1H-Indole-2-Carboxylic Acid (15)
- Structure : Benzyloxy substitution at C5 with a carboxylic acid at C2.
- Key Differences :
2.1.3 Benzo[g]indoles (e.g., Compound 5a)
- Structure : Benz[g]indole core with triazolyl and ethoxycarbonyl substituents.
- Key Differences: Ring Fusion: Benzo[g] vs. Substituents: Triazolyl groups introduce hydrogen-bonding capacity absent in the target compound .
Functional Analogs
2.2.1 CBI (1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole) Dimers
- Structure : Dimeric benzo[e]indoles linked via chloromethyl groups.
- Key Differences :
2.2.2 5-Bromo-3-Substituted Indoles (e.g., Compound 9c)
- Structure : Bromine at C5 and triazole at C3.
- Key Differences :
Key Research Findings
Substituent Position Matters : Benzyloxy at C5 in the target compound avoids regioisomer issues seen in C7-substituted analogs, streamlining synthesis .
Boc Protection Enhances Stability : Unlike unprotected CBI dimers, the Boc group in the target compound prevents premature degradation during storage .
Chloromethyl Reactivity : The chloromethyl group enables efficient payload conjugation in ADCs, outperforming bromine or carboxylic acid functionalities .
Biological Activity
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is a complex organic compound belonging to the indole family, characterized by its unique structure featuring a chloromethyl group, a benzyloxy substituent, and a tert-butyl protective group. Its molecular formula is C26H28ClNO3, with a molecular weight of 437.96 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis .
Anticancer Activity
Research indicates that compounds within the indole family often exhibit significant anticancer properties. The specific compound this compound has been studied for its interactions with various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Analysis
A study conducted on several human cancer cell lines demonstrated that this compound can induce cytotoxicity. The IC50 values were determined to be in the low micromolar range, indicating substantial potency against resistant cancer types.
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Similar compounds have been reported to exhibit activity against Gram-positive bacteria and certain fungi. The presence of the chloromethyl group is believed to enhance its reactivity towards bacterial cell walls.
Comparative Table of Biological Activity
| Activity Type | Target | Mechanism | IC50 Values |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Induces apoptosis | Low µM range |
| Antibacterial | Gram-positive Bacteria | Disrupts cell wall synthesis | Moderate activity |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell signaling pathways. Binding affinity studies have shown that it can modulate kinase activities, which are crucial in cancer progression and bacterial resistance mechanisms .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility makes it an important intermediate in the synthesis of other biologically active compounds.
Synthetic Route Overview
- Starting Material: Indole derivatives.
- Key Reactions:
- Chloromethylation
- Benzyl ether formation
- Boc protection
- Final Product: this compound.
Q & A
Q. What are the key considerations for optimizing the synthesis of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole to achieve high stereochemical purity?
- Methodological Answer : The synthesis requires precise control of protecting groups and reaction conditions. For example, the Boc (tert-butoxycarbonyl) group is critical for protecting the indole nitrogen during functionalization at the 3-position. Use of POCl₃/DMF for formylation (Vilsmeier-Haack reaction) ensures regioselectivity, while NaBH₄ reduction (as in ) preserves stereochemistry. Purification via flash column chromatography (e.g., using ethyl acetate/hexane gradients) is essential to isolate the product from intermediates . Anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions, particularly during chloromethylation at the 1-position .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Prioritize H and C NMR to confirm substituent positions and stereochemistry. Key markers include:
- Boc group : A singlet at ~1.4 ppm (H) for the tert-butyl protons and a carbonyl signal at ~155 ppm (C).
- Benzyloxy group : Aromatic protons (6.7–7.4 ppm) and the methylene bridge (4.5–5.0 ppm).
- Chloromethyl group : A doublet near 4.2 ppm (H) coupled with the adjacent dihydroindole proton.
High-resolution mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy confirms carbonyl (Boc) and ether (benzyloxy) functional groups .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Flash column chromatography using silica gel and gradient elution (e.g., hexane → ethyl acetate) effectively separates polar intermediates. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from dichloromethane/hexane mixtures enhances purity, particularly for removing trace NaBH₄ byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed NMR chemical shifts during structural characterization?
- Methodological Answer : Discrepancies often arise from solvent effects, dynamic processes (e.g., rotamers), or incorrect assignment of diastereotopic protons. Strategies include:
- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., Boc group rotation).
- 2D NMR (COSY, HSQC, HMBC) : Correlates protons and carbons to confirm connectivity, especially for the dihydroindole core.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment .
- X-ray crystallography : Provides definitive stereochemical validation (as in for related indoles) .
Q. What experimental strategies are recommended for elucidating the biological target interactions of this indole derivative?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity.
- Molecular docking : MOE or AutoDock Vina models interactions with protein active sites, prioritizing the chloromethyl group for covalent binding studies.
- SAR studies : Modify the benzyloxy or Boc groups to assess their roles in bioactivity (e.g., highlights indole derivatives' activity against inflammatory targets) .
Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., Boc deprotection or benzyloxy cleavage).
- pH-rate profiling : Determine degradation kinetics across pH 1–10 to identify optimal storage conditions.
- Thermal analysis : TGA/DSC assesses melting points and decomposition temperatures, critical for lyophilization or formulation .
Data Contradiction Analysis
Q. How can conflicting cytotoxicity data for this compound in different cell lines be systematically addressed?
- Methodological Answer :
- Dose-response validation : Replicate assays using standardized protocols (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolic profiling : LC-MS/MS quantifies intracellular compound levels to rule out uptake/efflux variability.
- Target engagement assays : Use CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
